molecular formula C11H19NO3S B10846084 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid

9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid

Cat. No.: B10846084
M. Wt: 245.34 g/mol
InChI Key: MWNHNWDDMZYRSH-UHFFFAOYSA-N
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Description

9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid is a compound with a unique structure that includes a mercaptomethyl group, an oxo group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid typically involves the formation of the azecane ring followed by the introduction of the mercaptomethyl and oxo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Ring Formation: The azecane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The mercaptomethyl group can be introduced through thiolation reactions, while the oxo group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines, and appropriate catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

10-oxo-9-(sulfanylmethyl)azecane-2-carboxylic acid

InChI

InChI=1S/C11H19NO3S/c13-10-8(7-16)5-3-1-2-4-6-9(12-10)11(14)15/h8-9,16H,1-7H2,(H,12,13)(H,14,15)

InChI Key

MWNHNWDDMZYRSH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(NC(=O)C(CC1)CS)C(=O)O

Origin of Product

United States

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